molecular formula C11H14N2O3S B1452262 Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate CAS No. 1170787-28-6

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate

Cat. No. B1452262
CAS RN: 1170787-28-6
M. Wt: 254.31 g/mol
InChI Key: LMIHQKJEGQDYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is a chemical compound with the molecular formula C11H14N2O3S . It has a molecular weight of 254.31 g/mol.


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate consists of a pyrimidine ring attached to an ethyl ester group. The exact structure is not provided in the available sources.


Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is 373.1±27.0 °C . Its predicted density is 1.24±0.1 g/cm3 . The pKa value is predicted to be around 9 .

Scientific Research Applications

Antioxidant Activity

Compounds with a pyrimidine moiety, such as “Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate”, have been found to possess antioxidant activity . This makes them potentially useful in combating oxidative stress, a key factor in many diseases.

Radioprotective Properties

These compounds have also been found to have radioprotective properties . This means they could potentially be used to protect against damage caused by radiation.

Analgesic Properties

Research has shown that these compounds can have analgesic (pain-relieving) properties . This suggests potential applications in pain management.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory activity . This could make them useful in treating conditions characterized by inflammation.

Antihypertensive Properties

Some studies suggest that these compounds may have antihypertensive properties , meaning they could potentially be used in the treatment of high blood pressure.

Anxiolytic Effects

Research has indicated that these compounds can have anxiolytic (anxiety-reducing) effects . This suggests potential applications in the treatment of anxiety disorders.

Antimicrobial Activity

These compounds have been found to have antimicrobial activity , suggesting potential use in combating various types of microbial infections.

Anticancer Properties

Finally, these compounds have been found to have anticancer properties . This suggests they could potentially be used in cancer treatment.

Safety and Hazards

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate may cause skin irritation (H315), allergic skin reaction (H317), and serious eye irritation (H319) . Precautions should be taken to avoid inhalation, skin contact, and eye contact .

properties

IUPAC Name

ethyl 4-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10(15)6-9(14)7-17-11-12-5-4-8(2)13-11/h4-5H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIHQKJEGQDYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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